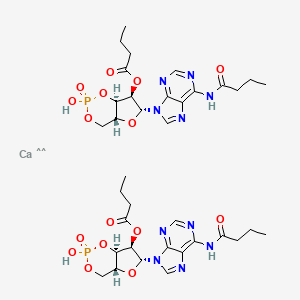

布克拉定钙

描述

Bucladesine Calcium, also known as Dibutyryl-cAMP calcium salt or DC2797 calcium salt, is a cell-permeable cyclic AMP (cAMP) analog . It mimics the action of endogenous cAMP and acts as a phosphodiesterase inhibitor . This compound is used in a wide variety of research applications because it can induce normal physiological responses when added to cells in experimental conditions .

Molecular Structure Analysis

The molecular formula of Bucladesine Calcium is C18H23N5O8P . The average molecular weight is 469.386 Da and the monoisotopic mass is 469.136261 Da .Physical And Chemical Properties Analysis

Bucladesine Calcium has a molecular weight of 488.42 . It should be stored at 4°C in sealed storage, away from moisture .科学研究应用

1. 皮肤疾病中的抗炎作用

布克拉定已显示出作为具有炎症或过敏成分的皮肤病的局部治疗的潜力。一项研究发现,布克拉定有效减少了急性皮肤炎症模型中的炎性水肿,表明它可以替代传统治疗方法,如糖皮质激素或钙调神经磷酸酶抑制剂 (Rundfeldt, Steckel, Sörensen, & Wlaź, 2012)。

2. 增强空间记忆

对大鼠进行布克拉定海马内注射的研究表明其增强空间记忆保留的潜力。该研究表明,布克拉定与尼古丁联合使用,协同改善空间记忆,表明其在认知增强中的作用 (Sharifzadeh et al., 2007)。

3. 对嘌呤碱血浆浓度和尿液排泄的影响

观察到布克拉定钠会影响嘌呤碱和尿苷的血浆浓度。该研究注意到这些化合物的排泄和浓度水平的变化,突出了布克拉定对肾脏转运和肝细胞摄取的影响 (Yamamoto et al., 1998)。

4. 心脏功能和能量代谢

在对大鼠心脏的研究中,布克拉定显示出对心脏功能和能量代谢的影响。该研究表明布克拉定和多巴胺在不同条件下的影响有相似之处也有不同之处,为其在心脏健康中的潜在治疗应用提供了见解 (Hashimoto, Kunitada, & Tamura, 1989)。

5. 在胆碱能标志物和记忆力改善中的作用

当布克拉定与尼古丁结合使用时,已显示出显着增加大鼠海马和内侧隔区的胆碱能标志物,这与空间记忆的改善相关。这突出了布克拉定在记忆增强中的潜在作用及其与胆碱能系统的相互作用 (Azami et al., 2010)。

6. 胶质母细胞瘤中的局部间质化疗

一项针对多形性胶质母细胞瘤患者的临床研究探讨了布克拉定作为局部间质化疗剂的安全性与有效性。结果表明复发显着延迟,表明布克拉定在癌症治疗中的潜力 (Dalbasti et al., 2004)。

7. 与癫痫发生活动的相互作用

涉及布克拉定和其它化合物的研究表明,它们对小鼠的癫痫发生活动有相互作用。这项研究有助于理解布克拉定通过与细胞内信号通路相互作用来调节癫痫发作活动的作用 (Hosseini-Zare et al., 2011)。

8. 对阿尔茨海默病自噬标志物的影响

发现布克拉定会影响阿尔茨海默病大鼠的自噬标志物,表明其在改善空间记忆和减轻神经退行性症状方面的潜力 (Mohammadi et al., 2016)。

作用机制

Target of Action

Bucladesine Calcium, also known as Dibutyryl cAMP calcium salt, is a selective activator of cAMP-dependent protein kinase (PKA) . This compound primarily targets PKA and increases its activity . It also inhibits Plasminogen activator inhibitor 1 .

Mode of Action

Bucladesine Calcium is a cyclic nucleotide derivative that mimics the action of endogenous cAMP and is a phosphodiesterase inhibitor . It is a cell-permeable cAMP analog, meaning it can pass through cell membranes and increase intracellular cAMP levels . This leads to the selective activation of PKA , which in turn can induce normal physiological responses when added to cells in experimental conditions .

Biochemical Pathways

The primary biochemical pathway affected by Bucladesine Calcium is the cAMP/PKA pathway . By increasing intracellular cAMP levels, Bucladesine Calcium activates PKA, which then influences various downstream effects. For instance, it has been shown to increase the activity of CHAT , a key enzyme involved in acetylcholine synthesis.

Pharmacokinetics

As a cell-permeable camp analog, it is likely to be readily absorbed and distributed within cells .

Result of Action

Bucladesine Calcium can induce normal physiological responses in cells under experimental conditions . For example, it has been shown to enhance neurite outgrowth in cell cultures . In animal studies, it has been found to reduce seizure latency and threshold , and attenuate morphine withdrawal syndrome .

属性

InChI |

InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/t2*10-,14-,15-,18-;/m11./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYMTGFYEAYJQR-NGVPHMJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48CaN10O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

978.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

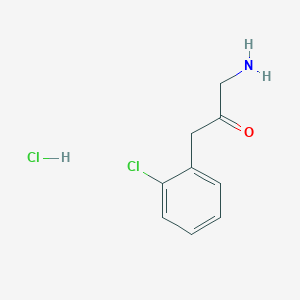

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

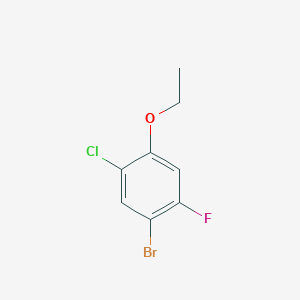

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,7aS)-1-ethyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383775.png)

![2,2'-Oxybis(ethylene) Bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate]](/img/structure/B1383790.png)

![(4aR,7aS)-1-(pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383791.png)

![3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine](/img/structure/B1383792.png)